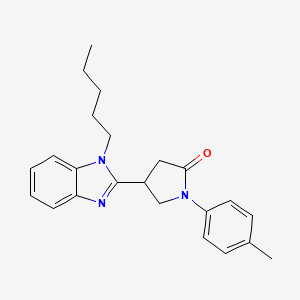![molecular formula C27H33NO7 B11127645 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127645.png)
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including:
Aldol Condensation: This reaction forms the core pyrrolidinone structure.
Esterification: Introduction of ester groups to the aromatic rings.
Hydroxylation: Addition of hydroxyl groups to specific positions on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of materials with specific properties.
作用机制
The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in biological processes.
相似化合物的比较
Similar Compounds
Pyrrolidinones: Compounds with similar core structures but different substituents.
Benzoyl Derivatives: Compounds with benzoyl groups attached to various positions on the molecule.
Uniqueness
The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their positions on the molecule, which confer distinct chemical and biological properties.
属性
分子式 |
C27H33NO7 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO7/c1-17(2)16-35-19-9-7-18(8-10-19)25(29)23-24(21-12-11-20(33-4)15-22(21)34-5)28(13-6-14-32-3)27(31)26(23)30/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23- |
InChI 键 |
LHASVKKVCOTYAO-BZZOAKBMSA-N |
手性 SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)OC)OC)/O |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11127572.png)
![ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B11127579.png)
![2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11127585.png)
![4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B11127598.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11127602.png)
![2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone](/img/structure/B11127606.png)
![6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127613.png)
![(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11127616.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B11127624.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11127631.png)
![5-(3-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127636.png)
![N-tert-butyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11127641.png)
![Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B11127649.png)
